molecular formula C14H11F3N2O3 B2912452 {3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid CAS No. 875156-74-4

{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid

Cat. No.: B2912452
CAS No.: 875156-74-4
M. Wt: 312.248
InChI Key: DIZUBEDMZQHUFF-UHFFFAOYSA-N
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Description

{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid (CAS 875156-74-4) is a pyrazole-derived carboxylic acid characterized by a trifluoromethyl-substituted phenyl group at the 1-position of the pyrazole ring and an oxoacetic acid moiety at the 4-position. This compound is structurally notable for its electron-withdrawing trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research . It is commercially available from suppliers such as Santa Cruz Biotechnology and AK Scientific, with typical purity levels ranging from 95% to 98% .

Properties

IUPAC Name

2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-7-11(12(20)13(21)22)8(2)19(18-7)10-5-3-4-9(6-10)14(15,16)17/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZUBEDMZQHUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution or addition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to enhance the efficiency of each step. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to meet production demands .

Chemical Reactions Analysis

Types of Reactions

{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Trifluoromethyl iodide, trifluoromethyl sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS Number Core Structure Modifications Melting Point (°C) Key Functional Groups Potential Applications
Target compound (875156-74-4) Pyrazole + 3-(trifluoromethyl)phenyl + oxoacetic acid Not reported -CF₃, carboxylic acid Pharmaceutical intermediates
Ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate (956438-46-3) Pyrazole + 3-(trifluoromethyl)phenyl + ethyl oxoacetate ester Not reported -CF₃, ester Synthetic precursor
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (13i) Pyrazole + 3,5-difluorophenyl + thiazolidinone-acetic acid hybrid 108–110 -F, thiazolidinone, carboxylic acid Antimicrobial agents
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4c) Pyrazole + triazolopyridazinyl + propenoic acid-benzoylamino 285–288 Triazolopyridazine, amide Enzyme inhibition studies

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) vs. Fluorine (-F):
    The trifluoromethyl group in the target compound increases lipophilicity (logP) compared to the difluorophenyl group in compound 13i . This enhances membrane permeability, a critical factor in drug design.
  • Carboxylic Acid vs. Ester Derivatives:
    The ethyl ester analog (CAS 956438-46-3) lacks the acidic proton, reducing solubility in polar solvents but improving stability under basic conditions . The carboxylic acid group in the target compound facilitates hydrogen bonding, which may influence crystallization behavior .
  • Heterocyclic Modifications:
    Compound E-4c incorporates a triazolopyridazine ring, resulting in a significantly higher melting point (285–288°C) due to extended π-π stacking and hydrogen-bonding networks .

Biological Activity

{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid (CAS No. 875156-74-4) is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on the biological activity of this compound, including in vitro studies, structure-activity relationships (SAR), and case studies.

  • Molecular Formula : C14H11F3N2O3
  • Molecular Weight : 312.24 g/mol
  • Chemical Structure : The compound features a pyrazole ring substituted with trifluoromethyl and dimethyl groups, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In a study evaluating various derivatives, the compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed:

CompoundMIC (μM) against S. aureusMIC (μM) against MRSA
This compound25.912.9

The Minimum Bactericidal Concentration (MBC) values were equal to the MIC values, indicating that the compound possesses both bacteriostatic and bactericidal activities .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound were evaluated through in vitro assays measuring its impact on NF-κB activity. Certain derivatives showed an increase in NF-κB activity by 10–15%, suggesting a potential role in modulating inflammatory responses. The specific substituents on the phenyl ring were critical for enhancing or diminishing this activity .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been linked to increased potency in various biological activities. SAR studies indicate that the incorporation of this group can enhance interactions with target proteins due to its electron-withdrawing properties, which may facilitate multipolar interactions with carbonyl groups in proteins .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of pyrazole derivatives demonstrated that those containing the trifluoromethyl group exhibited superior activity against MRSA compared to their non-fluorinated counterparts. This underscores the importance of functional group variation in designing effective antimicrobial agents .
  • Cancer Research : In another study focusing on cancer cell lines, compounds similar to this compound showed promising results in down-regulating key oncogenes such as EGFR and KRAS, suggesting potential applications in cancer therapy .

Q & A

Q. What synthetic routes are recommended for preparing {3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 3-(trifluoromethyl)phenylhydrazine with diketones (e.g., acetylacetone) to form the pyrazole core.
  • Functionalization : Introducing the oxo-acetic acid moiety via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DMF mixtures) .

Q. Key Considerations :

  • Use anhydrous conditions for trifluoromethyl group stability.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Pyrazole formationAcetylacetone, ethanol, reflux75–85%
Acetic acid couplingChloroacetic acid, K₂CO₃, DMF, 80°C60–70%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyrazole C=N at ~1605 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole protons: δ 8.16 ppm (s, 1H, pyrazole-H) .
    • Trifluoromethyl group: δ 120–125 ppm (¹³C, q, J = 270 Hz) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Table 2 : Representative Spectral Data

TechniqueKey Peaks/FeaturesSignificance
¹H NMR (DMSO-d₆)δ 2.25 (s, 6H, CH₃), δ 7.51–7.89 (m, Ar-H)Confirms methyl and aryl groups
HRMSm/z 342.1234 ([M+H]⁺)Validates molecular formula

Q. How can researchers confirm purity and identity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN/H₂O, 0.1% TFA) with retention time ~12.5 min .
  • Melting Point : Compare observed mp (e.g., 108–110°C) with literature .
  • Elemental Analysis : Ensure C, H, N values within ±0.3% of theoretical .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed using graph set theory?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions.
  • Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s formalism:
    • Descriptors : R₂²(8) for dimeric motifs, C(6) for chains .
  • Software : Mercury or CrystalExplorer for visualization .

Example : A related pyrazole derivative showed N–H···O=C bonds forming R₂²(8) rings, stabilizing the lattice .

Q. What strategies resolve data contradictions during SHELX-based crystal structure refinement?

Methodological Answer:

  • Initial Model : Use SHELXD for phase solution and SHELXL for refinement .
  • Discrepancy Handling :
    • Check for twinning (TWIN/BASF commands).
    • Refine anisotropic displacement parameters for heavy atoms (e.g., F, O).
    • Validate using R-factors: Target R₁ < 5% for high-resolution data (<1.0 Å) .

Case Study : A trifluoromethyl-containing analog required restraints for CF₃ group disorder, improving R₁ from 8.2% to 4.7% .

Q. How can molecular docking integrate with SAR to predict bioactivity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, CYP450) due to the compound’s lipophilic trifluoromethyl group .
  • Docking Workflow :
    • Prepare ligand (GAFF force field) and receptor (PDB: 5L2D).
    • Use AutoDock Vina for binding mode prediction.
    • Validate with MD simulations (NAMD, 100 ns) .
  • SAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with inhibitory activity (IC₅₀) .

Q. What challenges arise in interpreting NMR spectra of fluorinated derivatives?

Methodological Answer:

  • ¹⁹F NMR : Use CFCl₃ as an internal standard (δ 0 ppm). Expect splitting from adjacent protons (e.g., CF₃: δ -63 ppm, J₃-F-H ~8 Hz) .
  • Decoupling : Apply ¹H-¹⁹F decoupling to simplify splitting patterns .
  • Artifact Mitigation : Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent peaks overlapping with fluorinated signals .

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